D-ornithine

Beschreibung

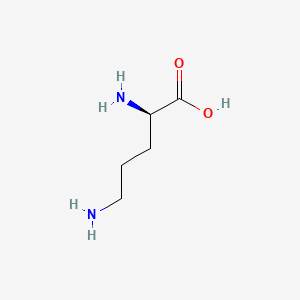

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2,5-diaminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLPHDHHMVZTML-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125166-98-5 | |

| Record name | Poly(D-ornithine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125166-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30883368 | |

| Record name | D-Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Ornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

348-66-3 | |

| Record name | D-Ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ornithine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ornithine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-ornithine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H368YCK0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Ornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

D Ornithine Metabolic Pathways and Interconversions

Central Role in Amino Acid Metabolism

Ornithine, a non-proteinogenic amino acid, holds a critical position at the crossroads of various metabolic pathways. usda.govnih.gov It serves as a key intermediate in the urea (B33335) cycle, facilitating the disposal of excess nitrogen. wikipedia.orgdrugbank.com Furthermore, ornithine is a precursor for the synthesis of other important molecules such as proline, polyamines (like putrescine and spermine), and citrulline. nih.govdrugbank.com While L-ornithine is the more common isomer involved in these central metabolic routes, D-ornithine also plays a significant role, particularly in the metabolism of certain anaerobic bacteria. nih.gov The metabolic flux of nitrogen through ornithine is substantial, highlighting its importance in cellular processes. usda.gov In microorganisms, this compound is specifically involved in D-arginine and this compound metabolism. wikipedia.orgwikipedia.org

Oxidative Degradation Pathways of this compound

The oxidative degradation of this compound is a key metabolic process, especially in anaerobic bacteria like those from the genus Clostridium. nih.govnih.gov This pathway allows these organisms to utilize ornithine as an energy source.

The initial step in the oxidative degradation of L-ornithine in some anaerobic bacteria is its conversion to this compound. nih.gov This stereochemical inversion is catalyzed by the enzyme ornithine racemase (EC 5.1.1.12). nih.govwikipedia.org This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme facilitates the interconversion between the L- and D-isomers of ornithine. nih.govrsc.org The reaction is crucial as this compound is the specific substrate for the subsequent enzyme in this catabolic pathway. nih.govacs.org

Enzymatic Reaction Catalyzed by Ornithine Racemase:

| Substrate | Enzyme | Product |

| L-Ornithine | Ornithine Racemase (OR) | This compound |

Once this compound is formed, it undergoes a 1,2-rearrangement of its terminal amino group, a reaction catalyzed by this compound 4,5-aminomutase (EC 5.4.3.5). nih.govnih.gov This enzyme is dependent on both pyridoxal 5'-phosphate (PLP) and adenosylcobalamin (a form of vitamin B12). wikipedia.orgnih.gov The reaction converts this compound into (2R,4S)-2,4-diaminopentanoate. wikipedia.orgnih.gov This intramolecular transfer of an amino group is a key step in the catabolic pathway. wikipedia.org

Catalytic Action of this compound 4,5-Aminomutase:

| Substrate | Enzyme | Product | Cofactors |

| This compound | This compound 4,5-Aminomutase | (2R,4S)-2,4-Diaminopentanoate | Pyridoxal phosphate (B84403), Cobamide coenzyme, Dithiothreitol |

Following the formation of (2R,4S)-2,4-diaminopentanoate, the oxidative catabolism continues through a series of enzymatic reactions. The next step involves the NAD(P)+-dependent oxidative deamination of (2R,4S)-2,4-diaminopentanoate by (2R,4S)-2,4-diaminopentanoate dehydrogenase (EC 1.4.1.12). nih.gov This reaction yields 2-amino-4-ketopentanoate. nih.gov Subsequently, 2-amino-4-ketopentanoate thiolase acts on this product, cleaving it with the help of coenzyme A (CoA) to form acetyl-CoA and alanine (B10760859). nih.gov

The oxidative degradation pathway of this compound ultimately leads to the production of acetate (B1210297), alanine, and ammonia (B1221849). nih.gov Acetyl-CoA, generated from the thiolytic cleavage of 2-amino-4-ketopentanoate, can be further metabolized to produce acetate and ATP through substrate-level phosphorylation, providing energy for the cell. nih.gov Alanine and ammonia are the other final products of this catabolic route. nih.gov

The oxidative degradation of ornithine is closely linked to Stickland metabolism, a characteristic energy-generating strategy in many anaerobic bacteria, particularly Clostridia. nih.govnih.gov Stickland reactions involve the coupled oxidation and reduction of pairs of amino acids. nih.gov In the context of ornithine metabolism, L-ornithine can act as both an electron donor (through the oxidative pathway described above) and an electron acceptor (via a reductive pathway that produces 5-aminovalerate). nih.govnih.gov The oxidative pathway of this compound is a key component of this metabolic strategy, allowing for the complete breakdown of ornithine to generate energy. nih.govnih.gov This metabolic flexibility confers a competitive advantage to these bacteria in anaerobic environments. nih.gov

Reductive Pathways Involving this compound

Reductive pathways provide a mechanism for the catabolism of this compound, leading to the formation of other biologically relevant molecules. A key step in these pathways is the conversion of this compound to L-ornithine, which can then be further metabolized.

In certain anaerobic bacteria, such as Clostridium sticklandii, L-ornithine can be converted to proline, which then acts as an electron acceptor and is subsequently reduced to 5-aminovalerate. nih.gov A similar reductive pathway that generates 5-aminovalerate from ornithine through a proline intermediate has been identified in Clostridioides difficile. nih.gov

While direct conversion of this compound along this specific path has not been extensively detailed, the existence of ornithine racemase in some bacteria, such as Clostridium sticklandii, provides a crucial link. wikipedia.orgnih.gov This enzyme catalyzes the interconversion of this compound and L-ornithine. wikipedia.orguniprot.org Therefore, this compound can be converted to L-ornithine, which then enters the pathway to form proline and subsequently 5-aminovalerate.

The proposed pathway is as follows:

Racemization: this compound is converted to L-ornithine by ornithine racemase. wikipedia.orguniprot.org

Cyclization and Deamination: L-ornithine is converted to L-proline.

Reduction: L-proline is reduced to 5-aminovalerate. nih.gov

Ornithine cyclodeaminase is an enzyme that catalyzes the direct conversion of L-ornithine to L-proline with the elimination of ammonia. wikipedia.orgnih.gov This enzyme belongs to the lyase family and requires NAD+ as a cofactor. wikipedia.org The reaction mechanism involves an NAD+-dependent hydride transfer. nih.govebi.ac.uk

Current research indicates that ornithine cyclodeaminase is specific for the L-isomer of ornithine. wikipedia.orgnih.govebi.ac.uk Therefore, the role of this enzyme in the metabolism of this compound is indirect. This compound must first be converted to L-ornithine by the action of ornithine racemase to serve as a substrate for ornithine cyclodeaminase, leading to the formation of L-proline. wikipedia.orgnih.gov

Interconnection with Other Amino Acid Metabolic Cycles

The metabolism of this compound is not an isolated process but is connected to several other key amino acid metabolic pathways. These interconnections are vital for maintaining cellular homeostasis and for the synthesis of various essential biomolecules. The enzyme ornithine racemase plays a pivotal role in facilitating these connections by making this compound accessible to enzymes that act on L-ornithine. wikipedia.orguniprot.org

The urea cycle, also known as the ornithine cycle, is a central metabolic pathway in terrestrial vertebrates for the detoxification of ammonia and its conversion to urea for excretion. wikipedia.orgwikipedia.org L-ornithine is a key intermediate in this cycle, acting as a carrier of carbamoyl (B1232498) phosphate.

This compound is not a direct participant in the urea cycle. However, an indirect link is established through the action of ornithine racemase, which converts this compound to L-ornithine. wikipedia.orguniprot.org Once converted, L-ornithine can enter the urea cycle in the mitochondria, where it combines with carbamoyl phosphate to form citrulline, thus perpetuating the cycle. This conversion allows this compound to indirectly contribute to the pool of urea cycle intermediates.

| Step in Urea Cycle | Reactants | Products | Enzyme | Location |

|---|---|---|---|---|

| 1 | NH₃, HCO₃⁻, 2ATP | Carbamoyl phosphate, 2ADP, Pi | Carbamoyl phosphate synthetase I | Mitochondria |

| 2 | Carbamoyl phosphate, L-Ornithine | L-Citrulline, Pi | Ornithine transcarbamylase | Mitochondria |

| 3 | L-Citrulline, L-Aspartate, ATP | Argininosuccinate, AMP, PPi | Argininosuccinate synthetase | Cytosol |

| 4 | Argininosuccinate | L-Arginine, Fumarate | Argininosuccinate lyase | Cytosol |

| 5 | L-Arginine, H₂O | L-Ornithine, Urea | Arginase | Cytosol |

The metabolism of ornithine and arginine are closely intertwined. L-arginine is hydrolyzed by the enzyme arginase to produce L-ornithine and urea as part of the urea cycle. nih.gov Conversely, L-ornithine can serve as a precursor for the synthesis of L-arginine. youtube.com

The involvement of this compound in arginine metabolism is primarily through its conversion to L-ornithine by ornithine racemase. wikipedia.orguniprot.org Once in its L-form, it can be utilized in the pathways of arginine metabolism. The relationship is bidirectional, with L-ornithine being both a product of arginine breakdown and a precursor for its synthesis. nih.govyoutube.com

This compound metabolism is also linked to the metabolic pathways of glutamate (B1630785) and proline. L-ornithine can be converted to glutamate-5-semialdehyde by the enzyme ornithine aminotransferase (OAT), which can then be further metabolized to glutamate. nih.govyoutube.com Glutamate-5-semialdehyde is also a key intermediate in the biosynthesis of proline, as it can spontaneously cyclize to form Δ1-pyrroline-5-carboxylate (P5C), which is then reduced to proline. nih.govresearchgate.net

This compound in Pyrrolysine Biosynthesis

This compound plays a significant role as a precursor in the biosynthesis of pyrrolysine, the 22nd genetically encoded amino acid, and its analogs. While L-lysine is the natural precursor for pyrrolysine, the introduction of this compound can co-opt the existing biosynthetic machinery to produce novel amino acids.

In organisms that synthesize pyrrolysine, the process is mediated by a cluster of genes, including pylB, pylC, and pylD. When this compound is supplied exogenously to E. coli engineered to express the pyrrolysine biosynthesis genes, it can be utilized by the enzymes PylC and PylD. This leads to the formation of desmethylpyrrolysine, an analog of pyrrolysine that lacks the methyl group on the pyrroline (B1223166) ring.

Further research has revealed that the uptake of this compound can result in the synthesis and insertion of a different novel amino acid, pyrroline-carboxy-lysine (Pcl), instead of the expected pyrrolysine. nih.gov This process also involves the PylC and PylD enzymes, which convert L-lysine and this compound into Pcl. nih.gov These findings highlight the flexibility of the pyrrolysine biosynthetic pathway and the potential to generate novel amino acids by introducing alternative precursors like this compound.

The key enzymes in this alternative pathway and their roles are summarized in the table below:

| Enzyme | Role in this compound-Mediated Biosynthesis |

| PylC | Catalyzes the ligation of this compound to the ε-amino group of L-lysine. |

| PylD | An oxidase that is involved in the subsequent modification of the D-ornithyl-ε-N-lysine intermediate, leading to the formation of the pyrroline ring structure of desmethylpyrrolysine or pyrroline-carboxy-lysine. |

Catabolic Pathways in Specific Bacterial Species (e.g., Pseudomonas putida)

The catabolism of ornithine in Pseudomonas putida provides a framework for understanding how this bacterium utilizes it as a nutrient source. While specific pathways for this compound are not as extensively detailed as those for its L-isomer, the established routes for ornithine degradation offer significant insights.

One of the primary routes for ornithine catabolism in Pseudomonas species is the arginine succinyltransferase (AST) pathway . In this pathway, ornithine can be converted to N2-succinylornithine. This compound is then further metabolized, eventually feeding into the central metabolic pathways of the cell. While this pathway is primarily associated with L-arginine and L-ornithine, the potential for this compound to enter this pathway, possibly after racemization, exists.

Another potential catabolic route for ornithine in P. putida involves direct deamination by a cyclodeaminase, which would convert ornithine to proline. This proline can then be catabolized to glutamate, which is a key metabolite that can enter the tricarboxylic acid (TCA) cycle.

The table below outlines the key pathways and enzymes potentially involved in this compound catabolism in Pseudomonas putida:

| Pathway | Key Enzymes/Steps | Potential Role in this compound Catabolism |

| Arginine Succinyltransferase (AST) Pathway | Succinyltransferase (e.g., AstA) | Incorporation of ornithine into the AST pathway for degradation. |

| Direct Deamination | Cyclodeaminase | Conversion of ornithine to proline, which is then further metabolized. |

It is important to note that the catabolism of D-amino acids in P. putida is well-documented for other amino acids like D-lysine, which has its own dedicated catabolic pathway. nih.gov This suggests that P. putida possesses the enzymatic machinery to handle D-isomers, and it is plausible that specific, yet to be fully characterized, pathways for this compound catabolism exist.

Regulatory Mechanisms in this compound Metabolism

The metabolic pathways involving this compound are subject to intricate regulatory mechanisms to ensure cellular homeostasis. This regulation occurs at both the enzyme level through allosteric control and at the genetic level through transcriptional regulation of the genes encoding metabolic enzymes.

Allosteric Regulation of Key Enzymes

Allosteric regulation provides a rapid mechanism to control metabolic flux in response to changing cellular conditions. In the context of this compound metabolism, a key example is the regulation of This compound aminomutase .

In Clostridium sticklandii, this compound 4,5-aminomutase is an adenosylcobalamin-dependent enzyme. nih.govoup.com The activity of a related enzyme, D-alpha-lysine 5,6-aminomutase, is allosterically regulated by ATP. nih.govoup.com The S subunit of this compound aminomutase, known as OraS, can form a complex with the catalytic components of D-alpha-lysine 5,6-aminomutase and restore its ATP-dependent allosteric regulation. nih.govoup.com This indicates a sophisticated level of cross-regulation between this compound and D-lysine metabolic pathways. ATP acts as a positive allosteric effector, lowering the Km of the enzyme complex for its cofactors, adenosylcobalamin and pyridoxal phosphate. nih.govoup.com

Another relevant example, although involving the L-isomer, is the allosteric regulation of ornithine decarboxylase (ODC) , a pivotal enzyme in polyamine biosynthesis that converts ornithine to putrescine. ODC activity is tightly controlled by various factors, including the levels of polyamines themselves, which can act as feedback inhibitors.

The table below summarizes the allosteric regulation of an enzyme directly involved in this compound metabolism:

| Enzyme | Organism | Allosteric Effector(s) | Effect |

| This compound aminomutase (via OraS subunit interaction) | Clostridium sticklandii | ATP | Positive (lowers Km for cofactors) |

Transcriptional Regulation of Metabolic Genes

The expression of genes encoding enzymes involved in this compound metabolism is tightly controlled at the transcriptional level. This regulation ensures that the necessary enzymes are synthesized only when required, conserving cellular resources.

In many bacteria, the genes for amino acid catabolism are organized into operons, which are controlled by specific transcriptional regulators. For instance, in bacteria that utilize the arginine deiminase system, the expression of the arc operon, which includes genes for enzymes that catabolize arginine to ornithine, is often induced by the presence of arginine and repressed by glucose and oxygen.

In Streptococcus gordonii, the arginine-ornithine antiporter, ArcD, is crucial for arginine uptake and ornithine export. nih.gov The transcription of the arc operon, including arcD, is subject to regulation that allows the bacterium to respond to the availability of arginine in its environment. nih.gov Malfunction of this system due to the deletion of arcD leads to an intracellular accumulation of ornithine, which in turn suppresses the de novo biosynthesis of arginine. nih.gov

In Klebsiella aerogenes, the transcriptional regulator ArgR plays a key role in the positive regulation of arginine ABC transporters. frontiersin.org This indicates that the uptake of arginine, a precursor for ornithine, is under strict transcriptional control.

While these examples primarily focus on arginine and L-ornithine, they illustrate the general principles of transcriptional regulation that likely apply to this compound metabolic genes as well. The expression of genes for this compound catabolism in organisms like Pseudomonas putida is expected to be induced in the presence of this compound and subject to catabolite repression.

| Regulator/System | Organism | Function |

| ArcD (Arginine-Ornithine Antiporter) | Streptococcus gordonii | Its expression is part of the regulated arc operon, controlling ornithine levels. |

| ArgR | Klebsiella aerogenes | Positively regulates the transcription of arginine transporters. |

Enzymology of D Ornithine Specific Transformations

Characterization of Ornithine Racemase (OR)

Ornithine Racemase (EC 5.1.1.12) is the enzyme responsible for the initial step in the oxidative degradation pathway of L-ornithine in organisms like Clostridium sticklandii, catalyzing the interconversion between L-ornithine and its D-enantiomer. asm.orgwikipedia.org An ornithine racemase purified from C. sticklandii was found to be the first racemase highly specific to ornithine. researchgate.net

Stereospecificity and Reaction Mechanism

Ornithine Racemase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. researchgate.net The reaction mechanism is characteristic of PLP-dependent racemases, which operate through a 1,1-proton transfer. rsc.org The process begins with the formation of an external aldimine, a Schiff base, between the α-amino group of the ornithine substrate and the PLP cofactor. frontiersin.orgfrontiersin.org This covalent linkage enhances the acidity of the substrate's α-carbon hydrogen. rsc.org

A catalytic base in the enzyme's active site then abstracts the proton from the α-carbon. frontiersin.org The resulting negative charge is stabilized by the extensive conjugated π-system of the PLP cofactor, which acts as an electron sink, forming a planar carbanionic or quinoid intermediate. rsc.orgfrontiersin.orgbmbreports.org To complete the racemization, the intermediate is reprotonated at the α-carbon from the opposite face, which generates the other enantiomer of ornithine. frontiersin.org The newly formed D-ornithine is then released from the enzyme. This mechanism allows the enzyme to reversibly convert L-ornithine into this compound. wikipedia.org

Genetic Encoding and Expression

An Ornithine Racemase has been successfully purified to homogeneity from Clostridium sticklandii. researchgate.net The purified enzyme was determined to be a dimer with a total molecular weight (Mr) of approximately 92,000. researchgate.netresearchgate.net However, the specific gene encoding this enzyme was not identified at the time of its initial characterization. researchgate.net

Subsequent genomic analysis of C. sticklandii identified a conserved gene cluster involved in the anaerobic oxidative degradation of L-ornithine. asm.org Within this cluster, which also contains the genes for this compound 4,5-Aminomutase (oraS and oraE), a gene designated or-5 is predicted to encode a putative amino acid racemase. asm.org Although its homology with known alanine (B10760859) racemases is weak, it is considered the most promising candidate for encoding the Ornithine Racemase activity required for the pathway. asm.org This gene has been found in several organisms that possess the ornithine degradation pathway. asm.org The amino acid racemase gene from Pseudomonas putida, which also displays ornithine racemase activity, has been cloned and expressed in E. coli for research purposes. google.com

**Table 1: Kinetic Properties of Ornithine Racemase from *Clostridium sticklandii***

| Parameter | Value | Substrate |

|---|---|---|

| Km | 0.77 ± 0.05 mM | L-Ornithine |

| kcat | 980 ± 20 s⁻¹ | L-Ornithine |

Data sourced from Chen et al. (2000). researchgate.net

This compound 4,5-Aminomutase (OraS/OraE)

This compound 4,5-Aminomutase (EC 5.4.3.5), also known as ornithine aminomutase, is a key enzyme that catalyzes the subsequent step in the pathway: the reversible intramolecular transfer of the terminal amino group (at C5) of this compound to the adjacent carbon (C4). asm.orgresearchgate.net This 1,2-amino shift results in the formation of (2R,4S)-2,4-diaminopentanoic acid. researchgate.netresearchgate.net

Catalytic Mechanism and Cofactor Requirements (Cobalamin-Dependent)

The catalytic mechanism of this compound 4,5-Aminomutase is complex and requires the assistance of two distinct cofactors: pyridoxal 5'-phosphate (PLP) and adenosylcobalamin (AdoCbl), a coenzyme B12 derivative. researchgate.netgoogle.comnih.gov The reaction proceeds through a radical-based mechanism. nih.gov Initially, the this compound substrate binds to the PLP cofactor, forming an external aldimine. nih.gov The binding of the substrate triggers the homolytic cleavage of the cobalt-carbon bond in AdoCbl, generating a highly reactive 5'-deoxyadenosyl radical (Ado•) and a cob(II)alamin species. nih.govd-nb.info This radical cascade facilitates the challenging 1,2-rearrangement of the amino group. nih.gov

Subunit Composition and Structure-Function Relationships

This compound 4,5-Aminomutase from Clostridium sticklandii is a heterotetrameric enzyme with an α₂β₂ structure. researchgate.netnih.gov It is composed of two different subunits, OraS and OraE, which are encoded by the oraS and oraE genes, respectively. asm.orgresearchgate.net

OraS: This is the smaller subunit with a molecular weight of approximately 12.8 kDa. researchgate.net

OraE: This is the larger catalytic subunit with a molecular weight of about 82.9 kDa. researchgate.net

The oraS gene is located upstream of the oraE gene on the chromosome. researchgate.net The OraE subunit contains the conserved binding motif for the cobalamin cofactor, specifically a DXHXXG sequence, which is crucial for positioning the AdoCbl in a "base-off/histidine-on" conformation. researchgate.net The interaction between the OraS and OraE subunits, along with the binding of both PLP and AdoCbl, is important for the proper folding and stability of the holoenzyme. researchgate.net

Substrate Specificity and Kinetic Properties

This compound 4,5-Aminomutase exhibits high substrate specificity. The enzyme is active only on this compound and its product, (2R,4S)-2,4-diaminopentanoic acid. rsc.org It shows no activity towards L-ornithine, L-beta-lysine, L-alpha-lysine, or D-alpha-lysine. rsc.org The enzyme's activity is inhibited by L-ornithine and L-lysine. rsc.org Kinetic parameters for the recombinant enzyme from C. sticklandii have been determined through studies involving the co-expression of the OraS and OraE components in E. coli. rsc.orgresearchgate.net

Table 2: Subunit Composition and Kinetic Properties of this compound 4,5-Aminomutase

| Property | Component | Value |

|---|---|---|

| Subunit Composition | OraS (α) | ~12.8 kDa |

| OraE (β) | ~82.9 kDa | |

| Kinetic Parameters | Km for this compound | 44.5 ± 2.8 µM |

| Km for AdoCbl | 0.43 ± 0.04 µM | |

| Km for PLP | 1.5 ± 0.1 µM | |

| kcat | 6.3 ± 0.1 s⁻¹ |

Data sourced from Chen et al. (2001) and UniProt (E3PY95). rsc.orgresearchgate.net

Allosteric Regulation Considerations

Allosteric regulation is a critical mechanism for controlling enzyme activity, where the binding of a molecule at a site other than the active site—the allosteric site—modulates the enzyme's catalytic efficiency. conicet.gov.ar This form of regulation allows cells to rapidly respond to changes in metabolite concentrations, ensuring that metabolic pathways are finely tuned to cellular needs. nih.gov In the context of ornithine racemase, which interconverts L- and this compound, allosteric regulation can play a pivotal role in controlling the flux of ornithine into various metabolic pathways. usda.gov While specific allosteric regulators of ornithine racemase from Clostridium sticklandii have not been extensively detailed in the provided context, the general principles of allosteric control in similar enzymes, such as those in the Calvin Benson Cycle and glycolysis, highlight the importance of this regulatory mechanism. nih.govlibretexts.org For instance, enzymes like phosphofructokinase are allosterically inhibited by ATP, the end product of glycolysis, a classic example of feedback inhibition. libretexts.org Similarly, some racemases are allosterically activated by metal ions and ATP. rsc.org Such regulation ensures that the production of this compound is matched with the demand for its subsequent metabolic products.

2,4-Diaminopentanoate (B1235806) Dehydrogenase (DAPDH)

2,4-Diaminopentanoate dehydrogenase (DAPDH) is a key enzyme in the oxidative degradation pathway of ornithine. It catalyzes the deamination and oxidation of 2,4-diaminopentanoate to 2-amino-4-oxopentanoate. ontosight.ai This enzyme is crucial for the metabolic balance of certain amino acids. ontosight.ai

DAPDH catalyzes the NAD(P)+-dependent oxidative deamination of (2R,4S)-2,4-diaminopentanoate (2,4-DAP) to form 2-amino-4-oxopentanoate. nih.gov The enzyme can utilize both NAD+ and NADP+ as cofactors for this reaction. wikipedia.org A thermostable DAPDH from Fervidobacterium nodosum Rt17-B1 has been characterized and shown to catalyze the reduction of both NAD+ and NADP+ in the presence of 2,4-DAP. nih.gov This dual cofactor specificity is also observed in other dehydrogenases, such as a thermostable glutamate (B1630785) dehydrogenase from a thermophilic bacterium which can use both NAD+ and NADP+ but shows a preference for NADP+. researchgate.net The reaction catalyzed by DAPDH is a critical step in the metabolic pathway that links ornithine to other key metabolites. wikipedia.org

The activity of DAPDH is subject to allosteric regulation by both its substrate and other molecules in the metabolic pathway, indicating a feedback control mechanism. The DAPDH from Fervidobacterium nodosum Rt17-B1 exhibits uncompetitive substrate inhibition by 2,4-diaminopentanoate. nih.gov Furthermore, the enzyme is uncompetitively inhibited by this compound, with an apparent inhibition constant (Ki) of 0.1 mM. nih.govkyoto-u.ac.jp This inhibition by this compound suggests a regulatory role for the enzyme in the oxidative ornithine degradation pathway, where an accumulation of the initial substrate of the pathway can downregulate a subsequent enzymatic step. nih.gov This type of allosteric regulation is a common strategy in metabolic pathways to maintain homeostasis and prevent the excessive buildup of intermediates. biorxiv.org

The DAPDH from Fervidobacterium nodosum Rt17-B1 is a thermophilic and alkaline enzyme. It displays optimal activity at a temperature of 85°C and a pH of 9.5. nih.govkyoto-u.ac.jp The enzyme also exhibits significant thermal stability, with a half-denaturation time of 38 minutes at 90°C. nih.govkyoto-u.ac.jp This high thermal stability is a characteristic feature of enzymes from thermophilic organisms and makes them valuable for biotechnological applications. For comparison, a thermostable glutamate dehydrogenase from another thermophilic bacterium showed an optimal temperature of 70°C and an optimal pH of 8.0. researchgate.net

| Enzyme Property | Value |

| Optimal pH | 9.5 |

| Optimal Temperature | 85°C |

| Thermal Stability | Half-denaturation time of 38 min at 90°C |

This table summarizes the optimal conditions for the 2,4-Diaminopentanoate Dehydrogenase from Fervidobacterium nodosum Rt17-B1.

Biological Roles and Physiological Significance of D Ornithine

Roles in Microbial Physiology and Pathogenesis

D-ornithine is increasingly recognized for its importance in the survival, persistence, and pathogenicity of various microorganisms. Its functions range from providing a competitive advantage in the gut microbiome to serving as a structural component of the bacterial cell wall.

Support for Clostridioides difficile Colonization and Persistence

Research has highlighted the role of ornithine in the lifecycle of Clostridioides difficile (C. difficile), a leading cause of antibiotic-associated diarrhea. plos.org Oxidative metabolism of ornithine, derived from both diet and the host, provides a competitive advantage to C. difficile, promoting its persistence in the gut, particularly under non-inflammatory conditions. nih.govresearchgate.net Studies using mouse models have shown that in a non-inflammatory environment, the presence of ornithine is linked to the upregulation of the oraE gene in C. difficile, suggesting its importance for colonization. plos.org In fact, microbial amino acid metabolites, with ornithine being a prominent example, are strong differentiators of C. difficile colonization. nih.gov

The metabolism of ornithine appears to be context-dependent, with its significance potentially varying between a healthy and an inflamed gut. plos.org In asymptomatic carriers, where the gut environment is not inflamed, ornithine metabolism supports the persistence of C. difficile. nih.gov This suggests a mechanism by which the bacterium can maintain a reservoir within the host without causing disease. researchgate.net Furthermore, enterococci can provide fermentable amino acids, including ornithine, which enhances the fitness of C. difficile. tandfonline.com

| Research Finding | Organism/Model | Significance |

| Upregulated oxidative ornithine metabolism promotes persistence. nih.gov | Clostridioides difficile | Provides a competitive advantage in a non-inflammatory gut. |

| Ornithine is a key substrate for colonization in asymptomatic carriers. plos.org | Clostridioides difficile | Facilitates persistence without causing disease symptoms. |

| Host-derived ornithine supports colonization. plos.org | Mouse model | Demonstrates the bacterium's ability to utilize host resources. |

| Arginine-ornithine metabolism is a key pathway in colonized individuals. researchgate.net | Humans | Highlights the central role of these amino acids in C. difficile biology. |

Contribution to Bacterial Cell Wall Peptidoglycan Structure

The bacterial cell wall is a crucial structure for maintaining cell integrity and shape, with peptidoglycan being its primary component. wikipedia.orgasm.org Peptidoglycan is a mesh-like layer composed of glycan strands cross-linked by short peptides. wikipedia.orgpnas.org These peptide stems often contain D-amino acids, which are essential for the three-dimensional structure and rigidity of the cell wall. nih.gov

In some bacteria, L-ornithine is a component of the peptidoglycan. For example, the peptidoglycan of Deinococcus radiodurans, a bacterium known for its extreme resistance to radiation, contains L-ornithine. oup.com While direct incorporation of this compound into the primary peptide stem is less common than other D-amino acids like D-alanine and D-glutamic acid, variations in peptidoglycan composition are a key aspect of bacterial adaptation. nih.gov The specific amino acids in the peptide side chains and the nature of the cross-links can vary significantly between bacterial species, influencing the properties of the cell wall. asm.org

Precursor for Aminoacyl-Phosphatidylglycerol in Bacterial Membranes

Bacteria can modify their cell membrane phospholipids (B1166683) to adapt to environmental conditions and resist antimicrobial agents. nih.gov One such modification is the aminoacylation of phosphatidylglycerol (PG), a major anionic phospholipid in bacterial membranes. pnas.orgmdpi.com This process involves the transfer of an amino acid from an aminoacyl-tRNA to PG, which reduces the net negative charge of the membrane. nih.gov

While lysine (B10760008) and alanine (B10760859) are commonly found in these modifications, ornithine also plays a role. pnas.org O-ornithine esters of phosphatidylglycerol have been identified in the membranes of certain bacteria, such as Bacillus cereus. mdpi.com These ornithine-containing lipids, which are phosphorus-free, are synthesized under phosphate-limiting conditions. nih.gov By replacing phospholipids with these aminolipids, bacteria can redirect phosphate (B84403) towards essential processes like nucleic acid synthesis. frontiersin.org The synthesis of these ornithine lipids is often carried out by the olsB and olsA genes. nih.gov

Modulation of Pathogen Growth (e.g., Sclerotinia sclerotiorum)

This compound and its L-isomer can influence the growth and virulence of pathogenic fungi. In the case of Sclerotinia sclerotiorum, a necrotrophic fungus that causes white mold disease in a wide range of plants, L-ornithine has been shown to inhibit its mycelial growth in a dose-dependent manner. frontiersin.orgnih.gov

Furthermore, the application of L-ornithine can down-regulate the expression of SsOAH, a gene encoding oxaloacetate acetylhydrolase in S. sclerotiorum. frontiersin.orgnih.gov This enzyme is involved in the production of oxalic acid, a key pathogenicity factor for this fungus. nih.gov By reducing oxalic acid secretion, L-ornithine can diminish the severity of the disease. frontiersin.orgnih.gov While these studies focus on L-ornithine, they highlight the potential for ornithine isomers to modulate fungal pathogen growth and virulence.

| Effect of L-Ornithine on Sclerotinia sclerotiorum | Mechanism | Outcome |

| Inhibition of mycelial growth. frontiersin.orgnih.gov | Dose-dependent inhibition. | Reduced fungal proliferation. |

| Down-regulation of SsOAH gene expression. frontiersin.orgnih.govresearchgate.net | Interference with oxalic acid biosynthesis pathway. | Diminished secretion of oxalic acid. |

| Reduction in white mold disease severity. frontiersin.org | Combination of growth inhibition and reduced virulence. | Enhanced plant defense and reduced disease symptoms. |

Influence on Host-Pathogen Interactions

The metabolism of this compound and related amino acids is a critical interface in the complex interplay between hosts and pathogens. tandfonline.com The availability of these amino acids in the host environment can significantly impact pathogen virulence and the host's immune response. mdpi.com

For example, in the context of C. difficile infection, the increased availability of arginine and its metabolic byproducts, including ornithine, can enhance gut barrier function and modulate inflammatory responses, contributing to asymptomatic carriage. tandfonline.com Conversely, some pathogens can manipulate host arginine metabolism to their advantage. tandfonline.com The ability of pathogens to sense and respond to the levels of amino acids like ornithine in the host environment is a key aspect of their survival and pathogenic potential. nih.gov The competition for divalent cations, which are essential for many enzymatic reactions including those in amino acid metabolism, is another facet of the host-pathogen battle. mdpi.com

Physiological Functions in Plants

In plants, ornithine, primarily in its L-form, is a central metabolite at the crossroads of several important biosynthetic pathways. usda.gov It serves as a precursor for the synthesis of other amino acids, such as proline and arginine, and for polyamines, which are involved in various developmental processes and stress responses. mdpi.comnih.gov

Recent studies suggest that D-amino acids, including this compound, can also have physiological effects on plants. researchgate.net While once considered potentially harmful, it is now understood that plants can utilize various D-amino acids as nitrogen sources, building blocks, or signaling molecules. researchgate.net For instance, under drought stress conditions, this compound has been observed to significantly increase the leaf area index, relative water content, and photosynthetic pigments in some plants. researchgate.net L-ornithine has been shown to enhance drought tolerance in sugar beet and mitigate salt stress in onion and cashew plants. nih.gov

Ornithine metabolism is also implicated in plant defense against pathogens. The ornithine delta-aminotransferase (OAT) enzyme, which converts ornithine to glutamate (B1630785) γ-semialdehyde, is involved in proline biosynthesis, a key osmolyte that accumulates under stress conditions. nih.gov The regulation of ornithine pools is crucial for maintaining nitrogen homeostasis and can influence a plant's ability to respond to both abiotic and biotic stresses. usda.govmdpi.com

Differential Effects on Polyamines and Alkaloid Biosynthesis (e.g., Nicotine)

The stereochemistry of ornithine plays a pivotal role in directing metabolic flux towards distinct biosynthetic pathways in plants, particularly concerning polyamines and alkaloids like nicotine (B1678760). nih.gov Research in tobacco (Nicotiana tabacum) cell cultures has demonstrated that the enantiomers, this compound and L-ornithine, trigger selected and often opposing metabolic pathways at the transcript level. nih.gov

Exogenous application of this compound leads to a significant accumulation of the higher polyamines, spermidine (B129725) and spermine (B22157). nih.gov This is correlated with a strong upregulation of the transcript expression for S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the biosynthesis of spermidine and spermine. nih.gov In contrast, L-ornithine treatment does not significantly change the expression of ornithine decarboxylase (ODC) and negatively affects the transcript levels for ADC and SAMDC. ijbiotech.com

Conversely, L-ornithine serves as a direct precursor for putrescine, leading to its abundant production. nih.gov This increase in putrescine subsequently fuels the biosynthesis of nicotine, a major alkaloid in tobacco. nih.govresearchgate.net Treatment with L-ornithine highly upregulates nicotine production, whereas the addition of this compound has no discernible effect on the nicotine content of tobacco cells. nih.govijbiotech.com This specificity suggests that L- and this compound are channeled into separate biological pathways, with this compound specifically regulating the production of important polyamines involved in various physiological processes, while L-ornithine is preferentially used for nicotine synthesis. nih.gov

Table 1: Comparative Effects of Ornithine Enantiomers on Metabolite Production in Tobacco Cells

| Metabolite | Effect of this compound | Effect of L-Ornithine |

|---|---|---|

| Putrescine | No significant change ijbiotech.com | Abundant production nih.gov |

| Spermidine | Significant accumulation nih.gov | Slight decrease oup.com |

| Spermine | Significant accumulation nih.gov | Slight decrease oup.com |

| Nicotine | No effect nih.govijbiotech.com | Highly upregulated production nih.gov |

| SAMDC Gene Expression | Highly upregulated nih.gov | Negative effect on transcript levels ijbiotech.com |

Regulation of Amino Acid Pools (e.g., Arginine, Proline, Glutamate)

Ornithine is a non-proteinogenic amino acid that occupies a critical metabolic junction, connecting the pathways of several key amino acids, including glutamate, arginine, and proline. usda.govcabidigitallibrary.org In plants, the primary flow of nitrogen is from glutamate, the initial product of nitrogen assimilation, to the synthesis of ornithine, which then serves as a precursor for arginine and proline. usda.govcabidigitallibrary.org

The application of this compound has been shown to influence the pools of these related amino acids, particularly under stress conditions. In a study on suspension-cultured tobacco cells subjected to salinity stress, treatment with this compound led to an increased content of proline. ut.ac.ir Proline is a well-known osmoprotectant, and its accumulation is a common plant response to various environmental stresses, including salinity and drought. ut.ac.irmdpi.com The synthesis of proline can occur via the ornithine pathway, where ornithine is converted to glutamate-5-semialdehyde, a precursor for proline. tandfonline.comnih.gov

Influence on Photosynthetic Performance and Pigment Content

Exogenous application of this compound has been found to positively influence photosynthetic functions, especially under abiotic stress. In a study on sage (Salvia officinalis L.) under drought conditions, the application of this compound mitigated the negative effects of water stress on photosynthesis. researchgate.net Drought stress typically causes a significant decrease in photosynthetic parameters, including the quantum yield of PSII photochemistry (ΦPSII). researchgate.net However, the supplementation with this compound was shown to enhance photosynthetic performance under these stressful conditions. researchgate.net

Table 2: Effect of this compound on Photosynthetic Parameters in Sage (Salvia officinalis) Under Drought Stress

| Parameter | Drought Stress (No Ornithine) | Drought Stress (+ this compound) |

|---|---|---|

| Photosynthetic Performance | Significantly decreased researchgate.net | Enhanced performance compared to untreated stressed plants researchgate.net |

| Quantum Yield of PSII (ΦPSII) | Significantly decreased researchgate.net | Improved compared to untreated stressed plants researchgate.net |

Modulation of Essential Oil Production and Composition

This compound has demonstrated a significant capacity to modulate the secondary metabolism of plants, leading to increased production and altered composition of essential oils (EOs). In studies conducted on sage (Salvia officinalis), exogenous supplementation with this compound resulted in a marked increase in both the content and yield of EOs, particularly under drought stress. researcher.lifenih.govresearchgate.net

Furthermore, this compound not only increases the quantity of EOs but also modulates their chemical profile. The essential oil of S. officinalis is primarily composed of monoterpenes. researchgate.net In this compound-treated plants under stress, the percentage of key volatile compounds, including α-thujone, camphor, 1,8-cineole, and β-thujone, was found to be the highest compared to control conditions. researchgate.net This modulation is associated with the upregulation of genes responsible for monoterpene synthesis. For instance, this compound enhanced the expression of borneol diphosphate (B83284) synthase (BS) and sabinene (B1680474) synthase (SS) under drought stress. researchgate.netresearchgate.net

Table 3: Impact of this compound on Essential Oil in Sage (Salvia officinalis)

| Parameter | Finding | Percentage Change |

|---|---|---|

| Essential Oil Content | Increased with this compound supplementation. nih.gov | +20% researcher.lifenih.gov |

| Essential Oil Yield | Increased with this compound supplementation. nih.gov | +75% researcher.lifenih.gov |

| α-thujone | Percentage increased in this compound-treated stressed plants. researchgate.net | N/A |

| Camphor | Percentage increased in this compound-treated stressed plants. researchgate.net | N/A |

| 1,8-cineole | Percentage increased in this compound-treated stressed plants. researchgate.net | N/A |

| β-thujone | Percentage increased in this compound-treated stressed plants. researchgate.net | N/A |

Impact on Plant Growth Parameters

The application of this compound has been shown to have a positive impact on plant growth, particularly under abiotic stress conditions where its enantiomer, L-ornithine, may have neutral or even detrimental effects. ut.ac.ir

In a study on sage (Salvia officinalis), exogenous supplementation with this compound led to enhanced stem, leaf, and total plant biomass. researcher.lifenih.gov This effect was observed even under drought conditions, suggesting that this compound can act as a biostimulant to promote growth and improve plant resilience. researcher.liferesearchgate.net

Research on tobacco cell cultures under salinity stress further highlights the differential effects of ornithine enantiomers. ut.ac.ir While L-ornithine adversely affected the growth of tobacco cells and intensified the negative impact of salinity, this compound treatment did not inhibit growth in normal conditions and helped alleviate growth reduction under salt stress. ut.ac.ir This suggests that this compound can be a potent compound for mitigating stress and maintaining growth parameters in challenging environments. ut.ac.ir

Table 4: Effect of this compound on Plant Growth Parameters

| Plant Species | Condition | Growth Parameter | Observed Effect of this compound |

|---|---|---|---|

| Sage (Salvia officinalis) | Drought Stress | Stem, Leaf, and Total Plant Biomass | Enhanced biomass researcher.lifenih.gov |

| Tobacco (Nicotiana tabacum) | Salinity Stress | Cell Growth and Viability | Alleviated growth reduction and restored viability ut.ac.ir |

| Tobacco (Nicotiana tabacum) | Normal | Cell Growth and Viability | No negative effect on growth ut.ac.ir |

Biological Activities in Mammalian Systems

Implication in Regulation of General Metabolism

In mammalian systems, ornithine is a crucial non-essential amino acid that functions as a key intermediate in multiple metabolic pathways, most notably the urea (B33335) cycle, which is essential for ammonia (B1221849) detoxification. researchgate.netfrontiersin.org It serves as a precursor for the synthesis of proline, polyamines, and citrulline, molecules that are vital for cell proliferation, tissue repair, and signaling. nih.govresearchgate.net

While much of the research focuses on L-ornithine, the metabolism of this compound has been implicated in the regulation of specific metabolic processes, particularly those related to immune responses. researchgate.net The metabolism of D-arginine and this compound has been suggested to contribute to the provision of energy and substrates necessary for the function and activity of immune cells. researchgate.net This indicates a potential role for this compound in modulating general metabolism by supporting the high energetic demands of the immune system during an inflammatory response.

The metabolic pathways affecting ornithine levels are tightly regulated. In mammals, ornithine is primarily derived from the cleavage of arginine by the enzyme arginase. physiology.org Its subsequent metabolism is directed towards either the urea cycle via ornithine transcarbamylase (OTC) or polyamine biosynthesis via ornithine decarboxylase (ODC). frontiersin.orgphysiology.org Studies in rats have shown that under proliferative stimuli, such as after refeeding, ornithine and arginine levels increase, which is coordinated with a rise in ODC activity and a reduction in the activity of other ornithine-metabolizing enzymes. physiology.org This coordinated regulation channels ornithine towards polyamine synthesis to support growth, demonstrating its central role in controlling metabolic flux. physiology.org

Involvement in Neurobiology

While the L-enantiomer of ornithine has more established roles in the central nervous system (CNS), this compound and its derivatives also exhibit activity, particularly in relation to excitatory amino acid receptors. Research has implicated various D-amino acids in the regulation of neurobiology. ontosight.ai Derivatives of this compound have been utilized as tools in neuroscience research to investigate pathways and mechanisms associated with neurological disorders. chemimpex.com

Studies examining the interaction of ornithine-related compounds with N-methyl-D-aspartate (NMDA) receptors have revealed specific actions of the D-isomers. One study on N-oxalyl-diamino-dicarboxylic acids found that the D-isomers of higher homologs, such as those derived from this compound, were generally more potent inhibitors of ³H-L-glutamate binding to NMDA sites compared to their corresponding L-isomers. jneurosci.org This stereospecificity is analogous to that of NMDA itself and certain phosphonic acid antagonists that show a preference for the D-isomer. jneurosci.org The NMDA receptor, a glutamate-gated ion channel, is crucial for synaptic plasticity, which underlies cognitive functions like learning and memory. nih.gov Polyamines, which are synthesized from ornithine, are known to regulate NMDA receptor function. nih.gov

In comparative studies, the central administration of this compound in chicks was found to weakly attenuate stress responses, in contrast to the significant sedative and hypnotic effects induced by L-ornithine. makhillpublications.cotandfonline.com This suggests that while L-ornithine is the primary actor in these sedative effects, this compound is not entirely inert in the CNS. makhillpublications.cotandfonline.com Orally administered L-ornithine has been shown to be bioavailable to the rodent brain and can reduce anxiety-like behavior, though its direct conversion rate to this compound in the brain and the latter's contribution to this effect are less clear. tandfonline.com

| Compound/Derivative | Observed Neurobiological Effect | Receptor Interaction | Source |

|---|---|---|---|

| This compound | Weakly attenuates stress responses in chicks. | Not specified, but distinct from L-ornithine's strong sedative effect. | makhillpublications.cotandfonline.com |

| N-oxalyl-D-ornithine derivative (δS-D-OXORN) | Potent inhibitor of L-glutamate binding. | Inhibits binding at NMDA receptor sites. | jneurosci.org |

| L-Ornithine | Induces strong sedative and hypnotic effects; reduces anxiety. | Metabolites (polyamines) regulate NMDA receptors. | nih.govmakhillpublications.cotandfonline.com |

| Nδ-Azido-D-Ornithine | Used as a research tool to explore neurological disorder pathways. | Modifies neurotransmitter systems. | chemimpex.com |

Link to Immune Responses and Inflammatory Processes

The role of ornithine enantiomers in immunity and inflammation is distinct. While L-ornithine has known immunomodulatory functions, this compound's involvement appears different and, in some cases, absent. A critical finding is that L-ornithine suppresses the activation of cytotoxic T lymphocytes (CTLs) both in vivo and in vitro, an effect that was explicitly not observed with its structural analogue, this compound. nih.govaai.org This selective action highlights a key functional difference between the two isomers in T-cell-mediated immunity. nih.gov

Despite this, some research suggests a potential role for this compound metabolism in inflammatory contexts. The metabolism of D-arginine and this compound may contribute to the energy and substrate supply necessary for the function and activity of immune cells, potentially indicating an involvement in the activation of immune responses and inflammatory processes. researchgate.net The broader ornithine cycle, from which this compound is derived, is known to be dysregulated during inflammation and infection. frontiersin.org For instance, in viral infections, changes in the serum levels of ornithine can modulate antiviral T-cell responses. frontiersin.org Macrophages, key immune cells, metabolize arginine to L-ornithine, which in turn is a precursor for polyamines that can lessen inflammatory responses. begellhouse.comnih.gov Furthermore, ornithine α-ketoglutarate, a compound of ornithine, has demonstrated anti-inflammatory properties. mdpi.com

| Compound | Effect on Immune Cells/Processes | Source |

|---|---|---|

| This compound | Does not suppress cytotoxic T lymphocyte (CTL) activation. | nih.govaai.org |

| Metabolism may provide energy/substrates for immune cell function during inflammatory processes. | researchgate.net | |

| L-Ornithine | Suppresses cytotoxic T lymphocyte (CTL) activation. | nih.govaai.org |

| Serves as a precursor for polyamines, which can reduce inflammatory responses. | nih.gov |

This compound as a Metabolite in Mammalian Systems

This compound is a non-proteinogenic amino acid, meaning it is not encoded by DNA for direct incorporation into proteins. ontosight.aiwikipedia.org In mammalian systems, its existence is primarily a result of the metabolic conversion from its L-enantiomer. The most direct pathway identified for this conversion is the action of the enzyme ornithine racemase (EC 5.1.1.12), which catalyzes the transformation of L-ornithine into this compound. makhillpublications.co

The precursor, L-ornithine, is a central metabolite in its own right. The major source of L-ornithine in mammals is the cleavage of the amino acid L-arginine by the enzyme arginase. physiology.org This reaction is a key part of the urea cycle, a metabolic pathway primarily in the liver that disposes of excess nitrogen. wikipedia.orgbiocrates.com L-ornithine itself is recycled within this cycle to act as a catalyst. wikipedia.org

Once formed, L-ornithine has several metabolic fates beyond the urea cycle. It can be converted to glutamate-5-semialdehyde by ornithine aminotransferase (OAT) or serve as the precursor for the synthesis of polyamines like putrescine, spermidine, and spermine via the enzyme ornithine decarboxylase (ODC). physiology.orgbiocrates.com It is from this pool of L-ornithine that ornithine racemase can produce this compound. makhillpublications.co The transport of ornithine across the mitochondrial membrane, where some of these reactions occur, can be facilitated by transporters that are also capable of carrying D-forms of basic amino acids, including this compound. nih.govdrugbank.com

| Metabolic Process | Key Enzyme | Substrate(s) | Product(s) | Relevance to this compound | Source |

|---|---|---|---|---|---|

| Racemization | Ornithine Racemase | L-Ornithine | This compound | Direct synthesis pathway for this compound. | makhillpublications.co |

| Arginine Cleavage | Arginase | L-Arginine | L-Ornithine, Urea | Primary source of the precursor L-ornithine. | physiology.org |

| Transamination | Ornithine Aminotransferase (OAT) | L-Ornithine, α-Ketoglutarate | Glutamate-5-semialdehyde, Glutamate | A major metabolic fate of L-ornithine. | physiology.orgnih.gov |

| Urea Cycle Step | Ornithine Transcarbamylase (OTC) | L-Ornithine, Carbamoyl (B1232498) phosphate | Citrulline | Central role of L-ornithine in nitrogen disposal. | physiology.orgfrontiersin.org |

| Polyamine Synthesis | Ornithine Decarboxylase (ODC) | L-Ornithine | Putrescine | A major metabolic fate of L-ornithine. | biocrates.com |

D Ornithine in Stress Responses and Adaptation

Role in Plant Stress Tolerance Mechanisms

Recent studies have highlighted the potential of D-ornithine to enhance the resilience of plants against abiotic stresses such as drought and salinity. Its application has been shown to trigger a cascade of physiological and biochemical changes that collectively contribute to improved plant survival and performance under adverse conditions.

Enhancement of Drought Tolerance in Model Plants (e.g., Salvia officinalis)

Exogenous application of this compound has been demonstrated to improve drought tolerance in the medicinal plant sage (Salvia officinalis). colab.wsresearchgate.netresearchgate.net In studies where sage plants were subjected to drought stress, foliar application of this compound led to enhanced growth parameters compared to untreated stressed plants. researchgate.net Specifically, this compound treatment resulted in increased stem, leaf, and total plant biomass. researchgate.net It also improved the water status of the plants, as indicated by a 20% increase in relative water content (RWC) in one study. colab.ws Furthermore, photosynthetic efficiency, which is typically diminished by drought, was also positively affected by this compound application. colab.wsresearchgate.net

| Parameter | Effect of this compound on Drought-Stressed Salvia officinalis | Reference |

| Biomass | Enhanced stem, leaf, and total plant biomass. | researchgate.net |

| Relative Water Content (RWC) | Increased by 20%. | colab.ws |

| Photosynthetic Efficiency | Improved. | colab.wsresearchgate.net |

Modulation of Osmoprotectant Accumulation (e.g., Proline, Soluble Sugars)

A key mechanism by which this compound confers drought tolerance is by modulating the accumulation of osmoprotectants, which are small, soluble molecules that help maintain cell turgor and protect cellular structures from dehydration. colab.ws Foliar application of this compound on drought-stressed sage plants significantly increased the levels of proline by 152% and total soluble sugars by 78% compared to untreated stressed plants. colab.ws The accumulation of these compounds helps the plant to osmotically adjust to the low water potential in the soil. cirad.frnih.gov Proline, in particular, is a well-known osmolyte that accumulates in many plant species in response to various environmental stresses. nih.govresearchgate.netfrontiersin.org Its synthesis can occur from ornithine, highlighting a direct link between this compound application and proline accumulation. researchgate.netfrontiersin.orgfrontiersin.org

| Osmoprotectant | Increase with this compound Treatment in Drought-Stressed Salvia officinalis | Reference |

| Proline | 152% | colab.ws |

| Total Soluble Sugars | 78% | colab.ws |

Activation of Antioxidant Enzyme Activities

Drought and other abiotic stresses lead to the overproduction of reactive oxygen species (ROS), which can cause oxidative damage to cells. Plants possess an antioxidant defense system, including various enzymes, to scavenge these harmful ROS. researchgate.netcropj.com this compound has been shown to activate this system. cropj.comut.ac.ir In tobacco cells under salinity stress, treatment with this compound increased the activity of major antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and peroxidase. ut.ac.ir This enhanced enzymatic activity helps in lowering the levels of hydrogen peroxide (H2O2), a major ROS, thereby protecting the integrity of cell membranes. cropj.comut.ac.ir Similarly, in drought-stressed sage, this compound application enhanced the capacity of the antioxidant system. researchgate.netresearchgate.net

Response to Salinity Stress and Gene Expression Changes

This compound also plays a role in the response of plants to salinity stress. In tobacco cells subjected to salt stress, this compound treatment not only activated antioxidant enzymes but also increased the content of proline, contributing to stress alleviation. ut.ac.ir Furthermore, studies on Dendrobium officinale under salinity stress have shown that genes involved in ornithine biosynthesis are upregulated. frontiersin.org Specifically, the gene encoding for arginase, which converts arginine to ornithine and urea (B33335), was found to be upregulated. frontiersin.org Research on Arabidopsis thaliana has also indicated that the mRNA levels of δ-ornithine aminotransferase (δ-OAT), an enzyme involved in proline synthesis from ornithine, increase under salt stress. nih.govmdpi.com This suggests that at the genetic level, pathways involving ornithine are activated to cope with high salinity. frontiersin.orgmdpi.com

Microbial Stress Responses and this compound Metabolism

The metabolic adaptations of microorganisms to stressful conditions also involve this compound. The ability of microbes to synthesize or utilize this amino acid can be crucial for their survival in challenging environments.

Metabolic Adaptations During Stress Conditions

In microbial communities, such as the human gut microbiome, metabolic pathways related to amino acids, including D-arginine and this compound metabolism, are altered under stress conditions like those associated with inflammatory bowel disease (IBD). elifesciences.orgfrontiersin.org The biosynthesis of ornithine has been found to be enriched in the gut microbiome of individuals with IBD. elifesciences.org This suggests that under the stressful inflammatory conditions of the gut, microbes may increase ornithine production as a metabolic adaptation. elifesciences.org Arginine-ornithine metabolism is central to bacterial homeostasis, and ornithine serves as an important intermediate in various metabolic pathways. nih.gov The ability to metabolize arginine to ornithine can provide bacteria with a source of energy in the form of ATP. nih.gov

D Ornithine in Secondary Metabolite Biosynthesis

Component of Peptide Antibiotics

D-ornithine is a key structural feature in several peptide antibiotics, where its presence is critical for their therapeutic function. The biosynthesis of these antibiotics involves large, multi-modular enzyme complexes known as non-ribosomal peptide synthetases (NRPSs).

Bacitracin A is a potent cyclic polypeptide antibiotic produced by strains of Bacillus licheniformis and Bacillus subtilis. oup.com The structure of bacitracin A is a branched cyclic dodecapeptide, meaning it consists of twelve amino acids. uniprot.org A significant feature of this structure is the presence of four amino acids in the D-configuration, including the non-proteinogenic amino acid this compound. researchgate.net Specifically, this compound is located at the seventh position (D-Orn7) within a C-terminal heptapeptide (B1575542) ring. researchgate.net This ring is formed by a peptide bond between the ε-amino group of lysine (B10760008) and the α-carboxy group of the C-terminal asparagine. researchgate.net The incorporation of this compound is fundamental to the antibiotic's ability to inhibit bacterial cell wall synthesis. oup.com

The this compound residue found in bacitracin A is derived from its L-isomer, L-ornithine. This stereochemical conversion is not spontaneous but is a precisely controlled enzymatic step within the antibiotic's biosynthetic pathway. The conversion is catalyzed by an epimerase (E) domain integrated into the large, multi-enzyme complex called bacitracin synthase. oup.comresearchgate.net Bacitracin synthase consists of three proteins (BacA, BacB, and BacC) that are organized into modules, with each module responsible for adding one amino acid to the growing peptide chain. uniprot.org The module that incorporates ornithine contains a specialized epimerization domain that converts L-ornithine to this compound immediately before or during its incorporation into the peptide backbone. oup.comuniprot.org

| Enzyme/Domain | Function in Bacitracin Synthesis | Source Organism |

| Bacitracin Synthase (Epimerase Domain) | Catalyzes the conversion of L-ornithine to this compound for incorporation into the bacitracin peptide. oup.comresearchgate.net | Bacillus licheniformis |

Precursor for Other Biologically Active Molecules

Beyond its role in bacitracin, this compound is a precursor or structural component for a range of other secondary metabolites with important biological functions, including other antibiotics and iron-chelating molecules known as siderophores.

The biosynthesis of certain β-lactam antibiotics, a cornerstone class of antibacterial agents, involves pathways that utilize ornithine-derived precursors. nih.gov While not always a direct component of the final ring structure, ornithine metabolism provides key intermediates. For instance, in the biosynthesis of nocardicin A, a monocyclic β-lactam antibiotic, the non-ribosomal peptide synthetase (NRPS) machinery has an adenylation domain that is predicted to ambiguously activate either ornithine or N-hydroxyornithine. nih.gov Furthermore, studies on clavulanic acid, a potent β-lactamase inhibitor, show that its production in Streptomyces clavuligerus is significantly influenced by the concentration of ornithine in the culture medium, suggesting its role as a precursor. elsevier.esmdpi.com

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron, an essential nutrient. This compound is a recurring structural element in several bacterial siderophores.

Vicibactin: In the biosynthesis of vicibactin, a cyclic trihydroxamate siderophore from Rhizobium leguminosarum, the ornithine residue is in the D-configuration. acs.orgnih.gov The pathway involves the initial action of enzymes on L-ornithine. Subsequently, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, VbsL, functions as an epimerase to convert an N⁵-hydroxy-L-ornithine derivative into its corresponding D-isomer before its assembly into the final siderophore scaffold by an NRPS module. acs.orgnih.gov

Staphyloferrin A: Produced by Staphylococcus aureus, this siderophore's biosynthesis involves the direct condensation of this compound and citrate. This reaction is catalyzed by the enzyme SfnD, a this compound--citrate ligase, which forms a citryl-D-ornithine intermediate. uniprot.org

Coelichelin: This peptide siderophore from Streptomyces coelicolor is synthesized from L-δ-N-hydroxyornithine, which is then formylated to D-δ-N-formyl-N-hydroxyornithine, indicating a stereochemical inversion during its biosynthesis. nih.gov

| Siderophore | Containing Moiety | Key Enzyme(s) | Producing Organism |

| Vicibactin | N⁵-((R)-3-hydroxybutyryl)-N⁵-hydroxy-d-ornithine | VbsL (Epimerase) acs.org | Rhizobium sp. nih.gov |

| Staphyloferrin A | Citryl-D-ornithine | SfnD (this compound--citrate ligase) uniprot.org | Staphylococcus aureus uniprot.org |

| Coelichelin | D-δ-N-formyl-N-hydroxyornithine | N⁵-ornithine monooxygenase nih.gov | Streptomyces coelicolor nih.gov |

The presence of D-amino acids is a defining characteristic of non-ribosomal peptides (NRPs), a diverse class of secondary metabolites with a wide range of biological activities, including antibiotic, antifungal, and immunosuppressive properties. researchgate.netresearchgate.net this compound is one of the many non-proteinogenic amino acids found in these structures. rsc.org

The synthesis of NRPs is carried out by large, modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). researchgate.net These enzymatic assembly lines incorporate amino acids through a thiotemplate mechanism. A typical NRPS module consists of several domains: an Adenylation (A) domain that selects and activates a specific amino acid, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain that tethers the activated amino acid, and a Condensation (C) domain that catalyzes peptide bond formation. nih.gov The incorporation of D-amino acids is facilitated by a specialized Epimerization (E) domain, which can be present within a module. researchgate.net This E-domain converts the L-amino acid, tethered to the T-domain, into its D-epimer before it is passed to the next module for peptide chain elongation. researchgate.netnih.gov This mechanism allows for the programmed incorporation of this compound and other D-amino acids into a growing peptide chain, contributing significantly to the structural and functional diversity of NRPs. researchgate.net

Comparative Analysis of D and L Ornithine Biological Roles

Distinct Metabolic Fates and Pathways

The metabolic pathways of D- and L-ornithine diverge significantly, reflecting the stereospecificity of the enzymes that metabolize them. L-ornithine is a central component of the urea (B33335) cycle in ureotelic organisms, where it is crucial for the detoxification of ammonia (B1221849). biocrates.com In this cycle, L-ornithine is converted to L-citrulline by ornithine transcarbamylase in the mitochondria. creative-proteomics.comebi.ac.uk Subsequently, L-arginine is synthesized from L-citrulline, and the cycle is completed when arginase cleaves L-arginine to produce urea and regenerate L-ornithine. wikipedia.org Beyond the urea cycle, L-ornithine serves as a precursor for the synthesis of other vital molecules, including proline, glutamate (B1630785), and polyamines like putrescine, spermidine (B129725), and spermine (B22157). usda.govphysiology.org

Conversely, D-ornithine is not a direct participant in the urea cycle. ontosight.ai Its metabolic processing is linked to the activity of specific enzymes capable of handling D-amino acids. In certain bacteria and invertebrates, D-amino acids, including this compound, are more prevalent. ontosight.ai In vertebrates, their presence can be a result of enzymatic action, such as that of D-amino acid oxidase, which can convert D-amino acids to their corresponding keto-acids. ontosight.ai Some microorganisms, like Clostridium sticklandii, possess an enzyme called ornithine racemase, which can interconvert L- and this compound, thereby linking their metabolic pools. nih.govwikipedia.org The metabolism of this compound is also implicated in the D-arginine and this compound metabolic pathway, which can contribute to energy and substrate provision for immune cells. researchgate.net

The metabolism of L-arginine can lead to the production of L-ornithine, which is then utilized in various pathways. In Escherichia coli, for instance, L-arginine and L-ornithine can be converted to putrescine, which then enters a pathway leading to succinate. nih.gov

| Feature | L-Ornithine | This compound |

| Primary Metabolic Role | Key intermediate in the urea cycle for ammonia detoxification. creative-proteomics.combiocrates.com | Not directly involved in the urea cycle. ontosight.ai |

| Key Metabolic Pathways | Urea cycle, biosynthesis of proline, glutamate, and polyamines. usda.govphysiology.org | D-arginine and this compound metabolism. researchgate.net |

| Precursor For | L-Citrulline, L-proline, L-glutamate, putrescine, spermidine, spermine. creative-proteomics.comusda.gov | Can be converted to L-ornithine by ornithine racemase in some organisms. nih.gov |